molecular formula C8H12ClNS B13200653 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Cat. No.: B13200653
M. Wt: 189.71 g/mol
InChI Key: COXJSOVXCZMDBQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a 3-chloro-2,2-dimethylpropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a suitable temperature to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazolidine: This compound has a similar structure but contains a thiadiazolidine ring instead of a thiazole ring.

    3-Chloro-2,2-dimethylpropyl phenyl sulfide: This compound features a phenyl group instead of a thiazole ring.

Uniqueness

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a thiazole ring and a 3-chloro-2,2-dimethylpropyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-8(2,5-9)3-7-4-10-6-11-7/h4,6H,3,5H2,1-2H3

InChI Key

COXJSOVXCZMDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CS1)CCl

Origin of Product

United States

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